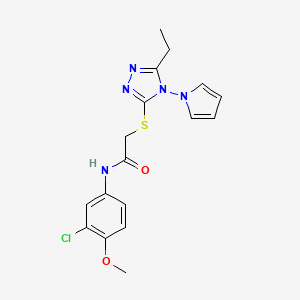

N-(3-chloro-4-methoxyphenyl)-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2S/c1-3-15-20-21-17(23(15)22-8-4-5-9-22)26-11-16(24)19-12-6-7-14(25-2)13(18)10-12/h4-10H,3,11H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZJTKLPVMHIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and a suitable nitrile.

Attachment of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction with an aldehyde or ketone.

Thioether Formation: The triazole-thioether linkage is formed by reacting the triazole derivative with a thiol compound under basic conditions.

Final Coupling: The final step involves coupling the chloro-methoxyphenyl moiety with the triazole-thioether intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit significant activity against bacterial strains and fungi. For instance, studies have shown that triazole compounds can inhibit the growth of Candida species and various bacteria by disrupting cell wall synthesis or inhibiting key metabolic pathways .

Anti-diabetic Potential

The compound has been evaluated for its anti-diabetic properties. Research on related triazole derivatives has demonstrated their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Such inhibition can lead to reduced blood glucose levels post-meal, making these compounds potential candidates for managing diabetes . In vitro studies have reported IC₅₀ values indicating effective inhibition of α-glucosidase activity, suggesting that the compound could be developed into a therapeutic agent for diabetes management.

Anti-cancer Activity

Triazole derivatives have also shown promise in cancer treatment. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of angiogenesis. Compounds similar to this compound have been studied for their ability to target specific cancer pathways and inhibit tumor growth . This highlights the potential of this compound in oncological pharmacotherapy.

Case Studies and Research Findings

Several studies have investigated the efficacy of triazole derivatives in various applications:

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exerts its effects involves:

Molecular Targets: The compound targets enzymes and proteins essential for the survival of pathogens, such as fungal cell wall synthesis enzymes.

Pathways Involved: It disrupts critical biochemical pathways, leading to the inhibition of cell growth and replication.

Comparison with Similar Compounds

Structural Analogues with Chloro-Substituted Aryl Groups

The target compound shares structural similarities with 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), which features a dichlorophenyl group linked to a thiazole via an acetamide bridge. Key differences include:

- Crystallography and Hydrogen Bonding : In , the dichlorophenyl-thiazole acetamide forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif). The target compound’s pyrrole-triazole system may exhibit distinct intermolecular interactions due to its larger heterocyclic surface area .

Table 1: Comparison of Chloro-Substituted Aryl Amides

Triazole-Thioacetamide Derivatives

The synthesis and properties of triazole-thioacetamides are well-documented in and . For example:

- N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides () are synthesized via hydrazinolysis and alkylation, yielding compounds with yields of 62–71% and characterized by ¹H NMR and IR spectroscopy. These analogs demonstrate the importance of the triazole-thioacetamide scaffold in designing bioactive molecules .

- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides () highlight the role of chloro and cyano substituents in modulating reactivity and stability, with melting points ranging from 123–183°C and MS (ESI) data confirming molecular masses .

Table 2: Triazole-Thioacetamide Derivatives

Heterocyclic Amides with Varied Moieties

lists compounds such as 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide , which shares the acetamide backbone but differs in heterocyclic substitution. These analogs often prioritize chloro and alkyl groups for enhanced lipophilicity and membrane permeability .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-((5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Molecular Formula : C₁₄H₁₈ClN₃O₂S

- Molecular Weight : 317.83 g/mol

The compound features a chloro and methoxy group on the phenyl ring, a thioacetamide linkage, and a triazole moiety which are critical for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study reported that various 1,2,4-triazole derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring is essential for this activity, as it enhances the interaction with bacterial enzymes .

Antitumor Activity

The compound's structure suggests potential antitumor properties. Triazole derivatives have been shown to inhibit cancer cell proliferation in various studies. For instance, compounds with similar structures have demonstrated IC50 values indicating effective cytotoxicity against cancer cell lines such as A-431 and Jurkat cells . The mechanism often involves apoptosis induction through interaction with Bcl-2 proteins .

Anticonvulsant Activity

Some derivatives of triazoles have been evaluated for anticonvulsant properties. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can enhance anticonvulsant efficacy, suggesting a potential pathway for developing new anticonvulsant medications based on this compound .

Case Study 1: Antibacterial Screening

In a study evaluating various triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines. The results showed that compounds with the triazole moiety had IC50 values ranging from 10 to 50 µM against various cancer types. This suggests that this compound may also possess significant antitumor potential .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.